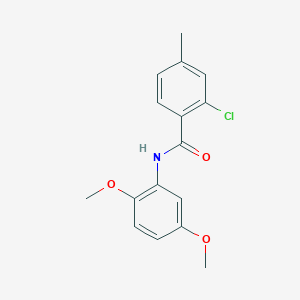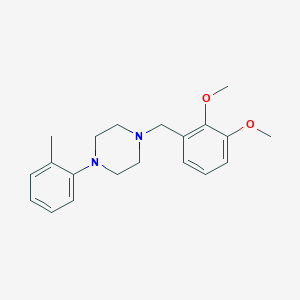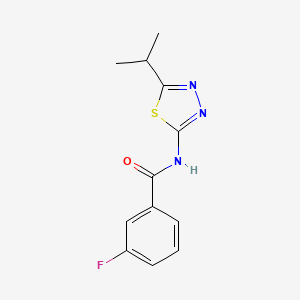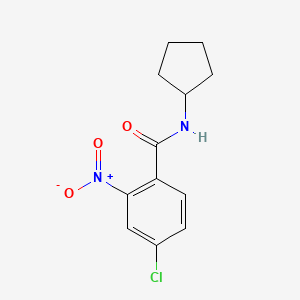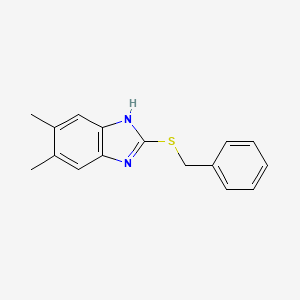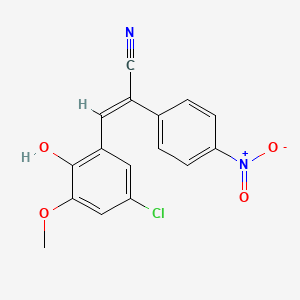
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as CHPN, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit cell proliferation and induce apoptosis. In addition, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antibacterial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its anti-cancer activity against a variety of cancer cell lines. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, in order to better understand how it works and how it can be used to develop new cancer treatments. Another area of research could be to explore the potential use of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile as an anti-inflammatory agent. Finally, future research could focus on developing new synthesis methods for 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile that could increase its yield and make it more readily available for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically around 60%.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-23-15-8-13(17)7-11(16(15)20)6-12(9-18)10-2-4-14(5-3-10)19(21)22/h2-8,20H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKPVAEVVMXNC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
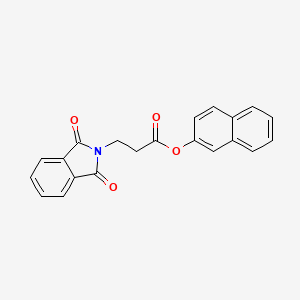

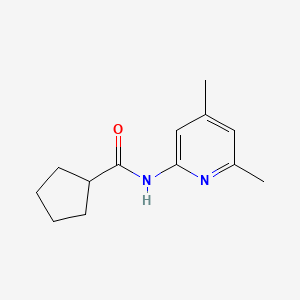
![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
